Home > Products > Building Blocks P15822 > 4-(Piperidin-4-yl)pyrimidine
4-(Piperidin-4-yl)pyrimidine - 954220-47-4

4-(Piperidin-4-yl)pyrimidine

Catalog Number: EVT-354168
CAS Number: 954220-47-4
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(Piperidin-4-yl)pyrimidine” is a compound that includes a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with a piperidine moiety show a wide variety of biological activities . The molecular weight of “4-(Piperidin-4-yl)pyrimidine” is 163.22 .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively . In the reaction of 2,4-substituted pyridines, the reduction was incomplete in certain cases with the formation of tetrahydropyridines .

Synthesis Analysis
  • Multi-step Synthesis from 2-Methyl Pyrimidine: This approach involves bromination of 2-methyl pyrimidine, followed by a coupling reaction, removal of protecting groups, and catalytic hydrogenation to yield the desired 2-methyl-5-(piperidin-4-yl) pyrimidine. This compound serves as an important pharmaceutical intermediate. []
  • Structure-Activity Relationship (SAR) Guided Optimization: Beginning with a lead compound, modifications are introduced to the core structure, and the biological activity of the resulting derivatives is assessed. This iterative process helps identify structural features crucial for activity and leads to the development of more potent and selective inhibitors. [, , ]
  • Fragment-Based Elaboration: Starting with a fragment known to bind a target protein, the molecule is expanded and optimized through iterative cycles of synthesis and structural analysis (often using X-ray crystallography). This approach was employed to develop potent and selective protein kinase B (PKBβ) inhibitors containing the 4-(piperidin-4-yl)pyrimidine scaffold. []
Molecular Structure Analysis
  • X-ray Crystallography: This technique provides detailed three-dimensional structural information, including bond lengths, bond angles, and conformation. Numerous examples of X-ray crystal structures of 4-(Piperidin-4-yl)pyrimidine derivatives have been reported, aiding in understanding their binding interactions with target proteins and guiding further optimization. [, , , , , , , , ]
  • Conformational Analysis: The piperidine ring in 4-(Piperidin-4-yl)pyrimidine derivatives typically adopts a chair conformation, although other conformations are possible depending on the substituents and environment. The flexibility of the piperidine ring can influence the molecule's ability to interact with its biological target. [, , , ]
Mechanism of Action
  • Kinase Inhibition: Many derivatives act as ATP-competitive inhibitors of protein kinases, blocking the phosphorylation of downstream signaling molecules and interfering with cellular processes such as proliferation, survival, and metabolism. [, , , , , , , ]
  • Receptor Antagonism: Some derivatives have been identified as antagonists of G protein-coupled receptors (GPCRs), such as the P2Y12 receptor involved in platelet aggregation. []
  • Enzyme Inhibition: Specific derivatives can inhibit enzymes other than kinases, such as histone deacetylases (HDACs), which play crucial roles in gene expression. []
Physical and Chemical Properties Analysis
  • Solubility: Introducing polar groups or generating water-soluble salts can enhance solubility, particularly for intravenous administration. []
  • Lipophilicity: Adjusting lipophilicity can influence cell permeability and distribution within the body. []
  • Stability: Modifications can improve chemical stability, increasing shelf life and facilitating formulation development. []
Applications
  • Cancer Research: As inhibitors of kinases involved in cell growth and proliferation, these compounds hold potential as anticancer agents. Studies have demonstrated their efficacy against various cancer cell lines, including leukemia, lymphoma, and solid tumors. [, , , , ]
  • Inflammation Research: By targeting kinases or other proteins involved in inflammatory pathways, these derivatives could lead to new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. [, ]
  • Metabolic Disorders: Research suggests that some derivatives may influence metabolic processes, offering potential therapeutic avenues for conditions like diabetes and obesity. [, , ]
  • Antiviral Research: Specific derivatives have exhibited antiviral activity against tobacco mosaic virus (TMV), highlighting their potential for broader antiviral applications. []
  • Tool Compounds: Due to their selectivity for specific proteins, 4-(Piperidin-4-yl)pyrimidine derivatives serve as valuable tools to elucidate complex biological pathways and validate drug targets. [, , ]

2-Methyl-5-(piperidin-4-yl)pyrimidine

Compound Description: This compound serves as an important pharmaceutical intermediate. []

Relevance: 2-Methyl-5-(piperidin-4-yl)pyrimidine is structurally related to 4-(Piperidin-4-yl)pyrimidine through the presence of the same core structure, a pyrimidine ring with a piperidin-4-yl substituent at the 4-position. The difference lies in the additional methyl group at the 2-position of the pyrimidine ring in the related compound. []

5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)

Compound Description: LDK378 is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor currently in phase 1 and phase 2 clinical trials. It exhibits substantial antitumor activity in ALK-positive cancer patients. []

Relevance: Although structurally more complex, LDK378 shares the key structural motif of 4-(Piperidin-4-yl)pyrimidine: a pyrimidine ring with a piperidin-4-yl substituent. In LDK378, this moiety is further substituted at the 2- and 4- positions with complex aromatic rings, contributing to its specific biological activity. []

2-Benzimidazolyl-6-morpholino-4-piperidin-4-yl pyrimidine derivatives

Compound Description: This class of compounds displays inhibitory activity against PI3K and mTOR, making them potentially useful for treating proliferative diseases. []

Relevance: These derivatives are structurally related to 4-(Piperidin-4-yl)pyrimidine as they also possess a pyrimidine ring with a piperidin-4-yl group at the 4-position. The derivatives incorporate additional substituents like benzimidazole and morpholine rings, which likely contribute to their distinct pharmacological profile. []

BAY-885

Compound Description: BAY-885 is a potent and highly selective inhibitor of ERK5 kinase and transcriptional activity, identified through high-throughput screening and structure-based optimization. []

Relevance: While BAY-885 doesn't share the exact core structure of 4-(Piperidin-4-yl)pyrimidine, it belongs to the same broader category of (Piperidin-4-yl)pyrido[3,2-d]pyrimidine-based compounds. These compounds utilize the piperidin-4-yl substituent as a key pharmacophore for interacting with kinase targets. []

4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines

Compound Description: This group of compounds acts as selective inhibitors of protein kinase B (PKBβ). They display antiproliferative activity and inhibit the PKB pathway in cells. []

6-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a] pyrimidine (Compound C)

Compound Description: Compound C is a widely recognized pharmacological inhibitor of AMPK. [, , , , ]

Relevance: Although Compound C is not a direct structural analog of 4-(Piperidin-4-yl)pyrimidine, it shares a common structural motif: a piperidine ring linked to a heterocyclic scaffold. This shared feature, along with variations in the heterocyclic core and other substituents, may explain why Compound C displays different biological activities compared to 4-(Piperidin-4-yl)pyrimidine. [, , , , ]

3-(4-Morpholin-4-yl-1-piperidin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol (5a)

Compound Description: Compound 5a is a modestly potent inhibitor of both mTOR and PI3K. []

6-(1H-indol-5-yl)-4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine (5u)

Compound Description: Compound 5u is a potent and selective inhibitor of mTOR. It demonstrates selectivity for mTORC1 and mTORC2 over PI3K/PDK1 and does not inhibit PI3K-related kinases in cellular assays. []

Properties

CAS Number

954220-47-4

Product Name

4-(Piperidin-4-yl)pyrimidine

IUPAC Name

4-piperidin-4-ylpyrimidine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2

InChI Key

NXWUMAKDYWLFIS-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NC=NC=C2

Canonical SMILES

C1CNCCC1C2=NC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.